Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
Overview
Description
“Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate” is a chemical compound with the CAS Number: 1159822-80-6 . It has a linear formula of C12H9ClN2O3 and an average mass of 264.664 Da . This compound has recently gained attention in the field of research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate” is represented by the linear formula C12H9ClN2O3 . Its monoisotopic mass is 264.030182 Da .Scientific Research Applications
Synthetic Applications
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate is a chemical entity used in various synthetic processes. Its derivatives have been synthesized for applications in different fields. For instance, 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized using a related chemical process. These compounds demonstrated moderate anti-inflammatory activity, indicating the compound's potential in the development of anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Additionally, methyl-2-formyl benzoate, closely related in structure, is noted for its variety of pharmacological activities and serves as an important scaffold in the synthesis of bioactive molecules, highlighting the compound's versatility in organic synthesis (Farooq & Ngaini, 2019).
Insecticidal Properties
Studies have shown that methyl benzoate, a compound structurally similar to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate, possesses insecticidal properties. For instance, the compound has shown effectiveness against Aedes aegypti, a mosquito species (Larson, Nega, Zhang, & Feldlaufer, 2021). Additionally, Methyl benzoate has been evaluated for its larvicidal activity against mosquito species like Aedes albopictus and Culex pipiens, indicating its potential as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022).
Pharmacological Potential
Benzamide derivatives, related to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate, have been designed and synthesized as potential neuroleptics. These compounds show promise in treating psychosis with fewer side effects, indicating the potential pharmacological applications of compounds structurally related to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate (Iwanami et al., 1981).
properties
IUPAC Name |
methyl 2-(4-chloropyrimidin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-17-11(16)8-4-2-3-5-9(8)18-12-14-7-6-10(13)15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMVEVLKOCOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695145 | |
Record name | Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate | |
CAS RN |
1159822-80-6 | |
Record name | Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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